molecular formula C10H9BrN2O2 B1430916 methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363381-41-2

methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1430916
CAS No.: 1363381-41-2
M. Wt: 269.09 g/mol
InChI Key: LUFFZUUZKALCOA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are structurally related to indoles. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position of the indazole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate typically involves the bromination of 1-methyl-1H-indazole-3-carboxylate. One common method includes the reaction of 1-methyl-1H-indazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

    Substitution: Formation of 5-azido-1-methyl-1H-indazole-3-carboxylate or 5-thio-1-methyl-1H-indazole-3-carboxylate.

    Reduction: Formation of 5-bromo-1-methyl-1H-indazole-3-methanol.

    Oxidation: Formation of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the ester group can play crucial roles in binding interactions and the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate
  • Methyl 5-fluoro-1-methyl-1H-indazole-3-carboxylate
  • Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate

Uniqueness

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions and potentially enhanced biological effects.

Biological Activity

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (MBMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

MBMICA has the molecular formula C_10H_8BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. It appears as a white to off-white crystalline solid. The compound features a bromine atom at the 5-position of the indazole ring and a methyl ester functional group at the carboxylic acid position, which contributes to its biological activity and reactivity in synthetic organic chemistry.

Synthesis

The synthesis of MBMICA typically involves several steps, including regioselective alkylation processes that yield various derivatives. For instance, Takahashi et al. reported successful N1- and N2-alkylations of MBMICA using methyl iodide and potassium carbonate in dimethylformamide (DMF), achieving yields of 44% for N1-substituted and 40% for N2-substituted products .

Antitumor Activity

MBMICA has shown promising antitumor activity across various cancer cell lines. In studies evaluating its efficacy, MBMICA exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity against specific tumor types:

Cell Line IC50 (µM) Reference
KG125.3 ± 4.6
SNU1677.4 ± 6.2
Hep-G2Comparable to 5-FU

In particular, its structural analogs have been noted for their ability to inhibit key signaling pathways involved in tumor growth, such as the FGFR pathway .

The mechanism through which MBMICA exerts its antitumor effects involves modulation of apoptotic pathways. Research indicates that compounds similar to MBMICA can upregulate p53 protein levels while downregulating MDM2, leading to enhanced apoptosis in cancer cells . This suggests a dual mechanism where both direct cytotoxicity and regulatory effects on cell cycle proteins contribute to its antitumor properties.

Other Biological Activities

Beyond antitumor effects, MBMICA has been implicated in various biological activities:

  • Enzyme Inhibition : Compounds derived from MBMICA have shown inhibitory effects on enzymes such as FGFR1 and FGFR2, with IC50 values below 4.1 nM for some derivatives .
  • Regioselectivity Studies : The compound serves as a model for studying regioselective reactions in indazole derivatives, contributing to the understanding of nucleophilic substitution mechanisms .

Case Studies

Several studies have highlighted the biological potential of MBMICA:

  • Antiproliferative Studies : A comprehensive review indicated that indazole derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines, with MBMICA being part of this broader class showing significant promise .
  • Pharmacological Evaluations : Recent evaluations have demonstrated that MBMICA derivatives possess not only antitumor properties but also anti-inflammatory activities, making them candidates for further pharmacological development .

Properties

IUPAC Name

methyl 5-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFFZUUZKALCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179329
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-41-2
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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